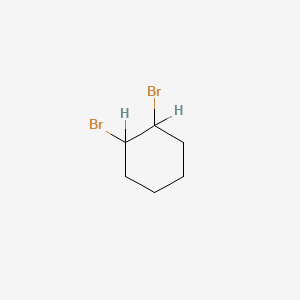
1,2-Dibromcyclohexan
Übersicht
Beschreibung
1,2-Dibromocyclohexane, also known as 1,2-Dibromocyclohexane, is a useful research compound. Its molecular formula is C6H10Br2 and its molecular weight is 241.95 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Dibromocyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1239. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Dibromocyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromocyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Chemie
1,2-Dibromcyclohexan: wird in der organischen Synthese verwendet, insbesondere bei der Funktionalisierung von C–H-Bindungen. Diese Verbindung kann in Reaktionen zu Iodalkanen und anderen funktionalisierten Cycloalkanen umgesetzt werden, die wertvolle Zwischenprodukte bei der Synthese von bioaktiven Molekülen sind {svg_1}.
Pharmazeutika
In der pharmazeutischen Industrie dient This compound als Zwischenprodukt. Seine Reaktivität mit anderen organischen Verbindungen wird genutzt, um eine Vielzahl von Arzneimitteln zu synthetisieren {svg_2}.
Materialwissenschaften
Die Eigenschaften der Verbindung sind in der Materialwissenschaft von Interesse für die Entwicklung neuer Materialien und die Untersuchung der Reaktionskinetik. Seine Phasenwechsel-Daten und Reaktionsthermochemie sind besonders wertvoll, um sein Verhalten unter verschiedenen Bedingungen zu verstehen {svg_3}.
Umweltstudien
This compound: kann auf seine Umweltbelastung untersucht werden, insbesondere sein Verhalten bei thermischer Zersetzung und seine potenzielle Freisetzung von schädlichen Gasen {svg_4}.
Biochemie
In der Biochemie wird This compound verwendet, um oxidative Transformationen zu untersuchen, die für die Synthese von Kohlenstoff-Heteroatom- und Heteroatom-Heteroatom-Bindungen entscheidend sind. Diese Transformationen sind grundlegend für die Herstellung von Verbindungen mit biologischer Aktivität {svg_5}.
Industrielle Anwendungen
Industriell wird This compound bei der Synthese von Stoffen und als Laborchemikalie verwendet. Seine Massenspektren-Daten sind wichtig, um die Verbindung in Mischungen zu identifizieren und ihre industriellen Anwendungen zu verstehen {svg_6}.
Wirkmechanismus
The reaction mechanism involves the polarization of the bromine by the approaching π bond in the cyclohexene . Individual bromine radicals are not electrophilic enough to attack the double bond in the cyclohexene, so the formation of 1,2-dibromocyclohexane requires the ions mechanism, typical for addition reactions .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,2-Dibromocyclohexane plays a significant role in biochemical reactions, particularly in halogenation processes. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with other biomolecules. Additionally, 1,2-Dibromocyclohexane can form adducts with nucleophilic sites on proteins and DNA, potentially leading to mutagenic effects .
Cellular Effects
1,2-Dibromocyclohexane has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound has been observed to induce the expression of genes related to detoxification and stress response. Furthermore, 1,2-Dibromocyclohexane can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, 1,2-Dibromocyclohexane exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes such as glutathione S-transferase, which plays a crucial role in detoxification. The compound can also induce the formation of reactive oxygen species (ROS), leading to oxidative damage to cellular components. Additionally, 1,2-Dibromocyclohexane can cause DNA damage by forming covalent adducts with DNA bases, resulting in mutations and potential carcinogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dibromocyclohexane have been observed to change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to 1,2-Dibromocyclohexane has been shown to cause cumulative oxidative damage and persistent alterations in gene expression. In in vitro studies, prolonged exposure to the compound can lead to cell death and loss of cellular function .
Dosage Effects in Animal Models
The effects of 1,2-Dibromocyclohexane vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, 1,2-Dibromocyclohexane can induce significant toxicity, including liver and kidney damage, and even mortality. Threshold effects have been observed, where a certain dose level leads to a sudden increase in adverse effects .
Metabolic Pathways
1,2-Dibromocyclohexane is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which are then conjugated with glutathione by glutathione S-transferase. This conjugation facilitates the excretion of the compound through the bile and urine. The metabolism of 1,2-Dibromocyclohexane can also affect the levels of other metabolites, leading to changes in metabolic flux .
Transport and Distribution
Within cells and tissues, 1,2-Dibromocyclohexane is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as the multidrug resistance-associated proteins (MRPs), which facilitate its efflux from cells. Additionally, 1,2-Dibromocyclohexane can bind to plasma proteins, affecting its distribution and accumulation in different tissues .
Subcellular Localization
1,2-Dibromocyclohexane is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s activity and function can be influenced by its subcellular localization. For instance, its presence in the mitochondria can lead to mitochondrial dysfunction and impaired energy production. Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of 1,2-Dibromocyclohexane within cells .
Eigenschaften
IUPAC Name |
1,2-dibromocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHKZKWKJNOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883925 | |
| Record name | Cyclohexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5401-62-7 | |
| Record name | 1,2-Dibromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5401-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005401627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromocyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,2-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, 1,2-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-dibromocyclohexane?
A1: 1,2-Dibromocyclohexane has the molecular formula C6H10Br2 and a molecular weight of 241.96 g/mol.
Q2: How is the structure of 1,2-dibromocyclohexane confirmed?
A2: Various spectroscopic methods are employed for structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. NMR studies, including those conducted at low temperatures, have provided insights into the conformational equilibrium of 1,2-dibromocyclohexane, specifically the ratio of diaxial to diequatorial conformers. [, , , ]
Q3: How is 1,2-dibromocyclohexane used in electrocatalytic reactions?
A3: 1,2-dibromocyclohexane serves as a model substrate in studies investigating the electrocatalytic activity of various systems, including metallophthalocyanines, cobaloximes, and vitamin B12 derivatives. These studies often utilize microemulsions to enhance catalytic efficiency. [, , , , , ]
Q4: Can you elaborate on the mechanism of 1,2-dibromocyclohexane reduction in these catalytic systems?
A4: The mechanism typically involves the electrochemical reduction of the catalyst (e.g., a cobalt corrin complex) to its catalytically active form, which then reacts with 1,2-dibromocyclohexane, leading to its debromination and the formation of cyclohexene. The catalyst is regenerated in the process, allowing for catalytic turnover. [, , ]
Q5: Are there alternative methods for the dehalogenation of 1,2-dibromocyclohexane?
A5: Yes, 1,2-dibromocyclohexane can be dehalogenated using various reagents, including lithium aluminum hydride, polysulfide ions, and lithium carbonate. These reactions typically proceed via elimination mechanisms, leading to the formation of cyclohexene. [, , ]
Q6: Have computational methods been employed to study 1,2-dibromocyclohexane?
A6: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been used to investigate the conformational properties, electronic structure, and reactivity of 1,2-dibromocyclohexane. These calculations provide valuable insights into the factors governing its behavior in chemical reactions. [, ]
Q7: How do substituents on the cyclohexane ring affect the reactivity of 1,2-dibromocyclohexane?
A7: The presence and nature of substituents on the cyclohexane ring can significantly influence the reactivity of 1,2-dibromocyclohexane, particularly in reactions involving elimination or nucleophilic substitution. Steric and electronic factors associated with the substituents can affect the reaction rates and product distributions. [, , ]
Q8: How is 1,2-dibromocyclohexane analyzed and quantified?
A8: Gas chromatography (GC), often coupled with electron capture detection (ECD) or mass spectrometry (MS), is commonly employed for the analysis and quantification of 1,2-dibromocyclohexane. These techniques offer high sensitivity and selectivity, enabling the detection of trace amounts of this compound in complex mixtures. [, ]
Q9: What is known about the environmental fate and effects of 1,2-dibromocyclohexane?
A9: 1,2-Dibromocyclohexane is a halogenated organic compound and its release into the environment raises concerns about potential ecological impacts. While specific data on 1,2-dibromocyclohexane might be limited, its structural similarity to other halogenated compounds suggests potential persistence and bioaccumulation. Research on its environmental degradation pathways and toxicity to aquatic organisms is crucial. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


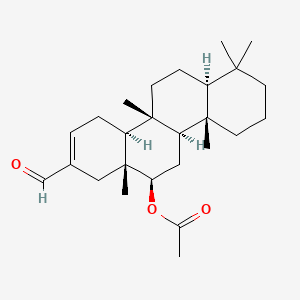
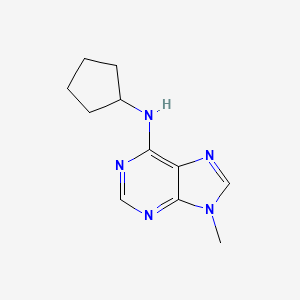
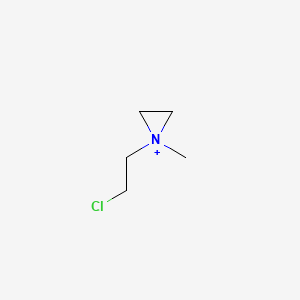

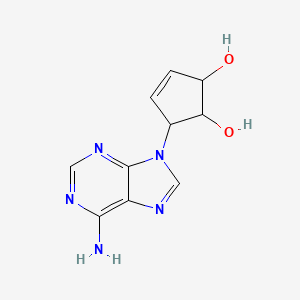

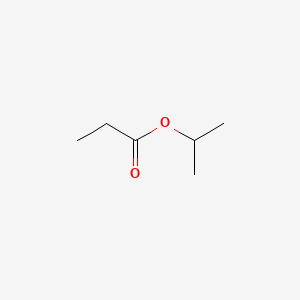
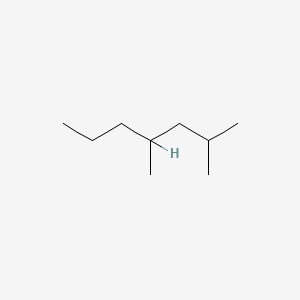
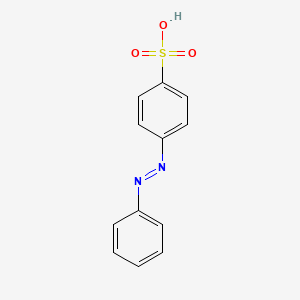
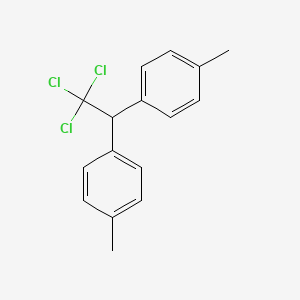
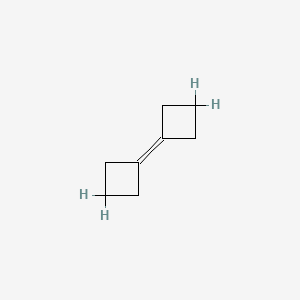
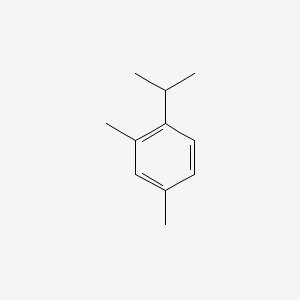

![[(7R,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204458.png)
